4-(2-Methoxyethoxy)-3-nitrobenzoic acid
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Overview
Description
“4-(2-Methoxyethoxy)-3-nitrobenzoic acid” is a complex organic compound. Based on its name, it likely contains a benzoic acid group, a nitro group, and a methoxyethoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including esterification, nitration, and etherification .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzoic acid), an ether group (from the methoxyethoxy), and a nitro group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the nitro group might be reduced to an amino group, or the benzoic acid could react with bases .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, it might have certain solubility characteristics based on its functional groups .Scientific Research Applications
Abraham Model Correlations
The Abraham model has been utilized to study the solute transfer of various substances, including 4-nitrobenzoic acid and 3-nitrobenzoic acid, into 2-methoxyethanol. This model helps in understanding the solubility and interaction of chemicals like 4-(2-Methoxyethoxy)-3-nitrobenzoic acid in different solvents, which is crucial for various scientific research and industrial applications (Hart et al., 2015).
Antibacterial Activity
Compounds related to this compound, specifically β-N-(4-methoxybenzoyl)- and β-N-(3-nitrobenzoyl)hydrazides of aroylpyruvic acids, have been synthesized and tested for their antibacterial activity. This indicates the potential of structurally similar compounds in antimicrobial research and applications (Zvereva et al., 2005).
Dopant for Polyaniline
Benzoic acid and its derivatives, including 4-nitrobenzoic acid, have been used as dopants for polyaniline, a conducting polymer. This application is significant for the development of advanced materials with enhanced electrical properties (Amarnath & Palaniappan, 2005).
Antitumoral Agent Activity
The nitroaromatic compound 4-bromomethyl-3-nitrobenzoic acid, structurally similar to this compound, has shown promise as an antitumoral agent. Stability and degradation studies are essential to understand its behavior under different conditions, which is crucial for its potential therapeutic applications (de Freitas et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-methoxyethoxy)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-4-5-17-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPDFCFYFNARNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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